



Application Notes and Protocols: JNJ-10311795 Cell-Based Assay Design

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Compound of Interest		
Compound Name:	JNJ-10311795	
Cat. No.:	B1672990	Get Quote

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Introduction

JNJ-10311795 is a potent, dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (NE) and mast cell chymase.[1] These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cardiovascular diseases. Neutrophil elastase, released by activated neutrophils, degrades extracellular matrix proteins and promotes inflammatory responses. Mast cell chymase, a major constituent of mast cell granules, is involved in tissue remodeling and the activation of pro-inflammatory mediators. The ability of JNJ-10311795 to inhibit both of these enzymes makes it a compelling candidate for therapeutic development.

These application notes provide detailed protocols for cell-based assays designed to characterize the inhibitory activity of **JNJ-10311795** on neutrophil elastase and mast cell chymase. The described assays are suitable for determining the potency of **JNJ-10311795** and similar compounds in a cellular context, providing valuable data for drug development programs.

Signaling Pathways

Neutrophil Elastase Signaling in Inflammation:



Neutrophil elastase contributes to inflammation through multiple signaling pathways. It can directly cleave and activate Protease-Activated Receptor-2 (PAR2), leading to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory and pro-nociceptive effects. Additionally, NE can stimulate the production of MUC1, a transmembrane mucin, through a complex signaling cascade involving Protein Kinase C δ (PKC δ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF- α -converting enzyme (TACE), TNF- α , TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.

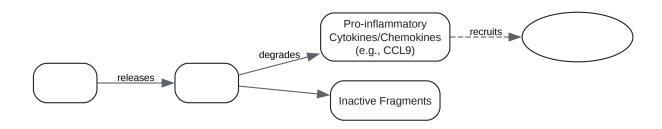


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Caption: Neutrophil Elastase Signaling Pathways in Inflammation.

Mast Cell Chymase in the Inflammatory Milieu:

Mast cell chymase modulates the inflammatory environment by degrading various proteins, including pro-inflammatory cytokines and chemokines. For instance, chymase can cleave and inactivate chemokines such as CCL9, thereby influencing the recruitment of immune cells to the site of inflammation. This activity highlights the complex role of chymase in both promoting and resolving inflammation.



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Caption: Mast Cell Chymase Function in Inflammation.

Data Presentation

The inhibitory activity of **JNJ-10311795** against its target enzymes has been characterized biochemically. The following table summarizes the reported inhibition constants (Ki). The cell-based IC50 values would be determined using the protocols outlined in this document.

Compound	Target	Ki (nM)	Cell-Based IC50 (nM)
JNJ-10311795	Neutrophil Elastase	38[1]	To be determined
JNJ-10311795	Mast Cell Chymase	2.3[1]	To be determined

Experimental Protocols

Protocol 1: Cell-Based Assay for Neutrophil Elastase Inhibition

This protocol describes a fluorometric assay to measure the inhibition of neutrophil elastase in a cellular context using a suitable cell line, such as the human monocytic cell line U937, which is known to express neutrophil elastase.

Experimental Workflow:



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Caption: Workflow for Neutrophil Elastase Inhibition Assay.

Materials:

- U937 human monocytic cell line
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- JNJ-10311795
- Phorbol 12-myristate 13-acetate (PMA) for stimulation
- Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay buffer (e.g., HBSS)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Compound Preparation: Prepare a stock solution of JNJ-10311795 in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.
- Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10 5 cells/well in 100 μ L of assay buffer.
- Compound Addition: Add 50 μL of the JNJ-10311795 dilutions to the respective wells.
 Include vehicle control (DMSO) and no-cell control wells.
- Stimulation: To induce neutrophil elastase release, add 10 μL of PMA solution (final concentration, e.g., 100 nM) to each well except the unstimulated control. Incubate for 30 minutes at 37°C.

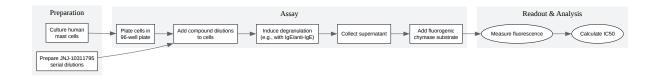


- Substrate Addition: Add 40 μ L of the fluorogenic neutrophil elastase substrate solution to each well.
- Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.
- Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of JNJ-10311795 relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Mast Cell Chymase Inhibition

This protocol outlines a method to assess the inhibitory effect of **JNJ-10311795** on chymase activity using cultured human mast cells.

Experimental Workflow:



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References

- 1. JNJ-10311795 | RWJ-355871 | Neutrophil elastase G inhibitor | TargetMol [targetmol.com]
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